
(2-Aminophenyl)(piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminophenyl)(piperazin-1-yl)methanone is an organic compound with the molecular formula C11H15N3O It is a derivative of piperazine and aniline, featuring both an amino group and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(piperazin-1-yl)methanone typically involves the reaction of 2-aminobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Aminophenyl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. These derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective properties .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its derivatives are evaluated for their pharmacokinetic and pharmacodynamic properties .
Wirkmechanismus
The mechanism of action of (2-Aminophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of monoacylglycerol lipase (MAGL), thereby modulating the levels of endocannabinoids in the body. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme, leading to its inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(piperazin-1-yl)methanone: Similar structure but lacks the amino group.
(2-Methoxyphenyl)(piperazin-1-yl)methanone: Similar structure with a methoxy group instead of an amino group
Uniqueness
(2-Aminophenyl)(piperazin-1-yl)methanone is unique due to the presence of both an amino group and a piperazine ring, which confer distinct chemical and biological properties. The amino group enhances its reactivity in substitution reactions, while the piperazine ring contributes to its binding affinity with various biological targets .
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
(2-aminophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2 |
InChI-Schlüssel |
QZPRYUBUYCOONT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


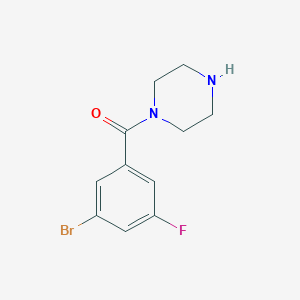
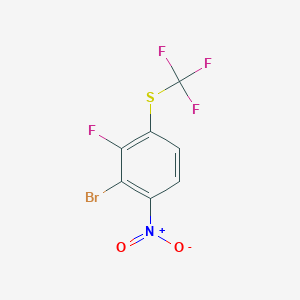
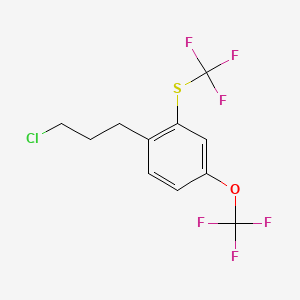
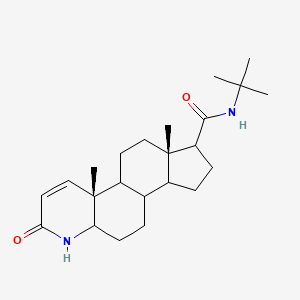
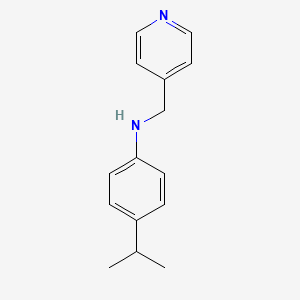


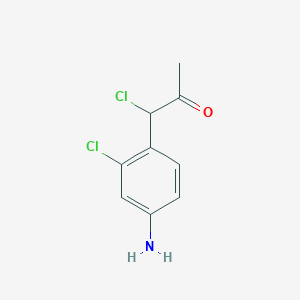
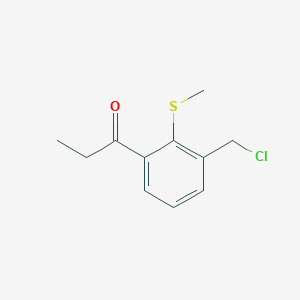
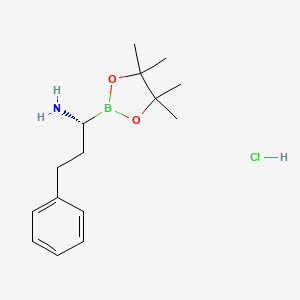
![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)
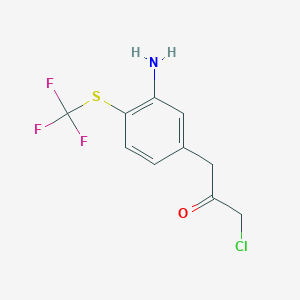
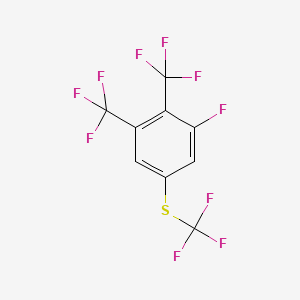
![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)
